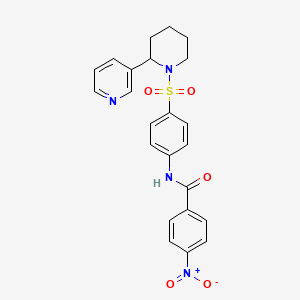

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a combination of nitro, piperidine, pyridine, and sulfonyl functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Wirkmechanismus

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . The presence of the piperidine moiety is common in many pharmaceuticals and has been associated with a wide range of biological activities .

Mode of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition oftyrosine kinases , which play a crucial role in cell signaling and can promote both cell proliferation and survival .

Pharmacokinetics

The presence of the piperidine moiety in similar compounds has been associated with a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Result of Action

Similar compounds have shown significant anti-tubercular activity, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . These compounds were also evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nitration: Introduction of the nitro group into the benzene ring.

Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.

Coupling Reactions: Formation of the amide bond between the benzamide and the piperidine-pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research indicates that compounds similar to this benzamide exhibit notable anti-cancer properties. The presence of the sulfonamide and nitro groups may facilitate interactions with biological targets involved in cancer proliferation. For instance, structural analogs have been shown to modulate NF-kB signaling pathways, which play a crucial role in inflammation and cancer progression.

Anti-Inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory effects. The sulfonamide group is particularly significant as it has been linked to the inhibition of enzymes involved in inflammatory pathways. This suggests that 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide may be effective in treating inflammatory diseases.

Comparative Analysis with Structural Analogues

The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table highlighting structural analogs and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-nitro-N-(4...) | Nitro group, sulfonamide, piperidine | Potential anti-cancer/inflammatory |

| Vismodegib | Smoothened receptor inhibitor | Anti-cancer |

| Imatinib | Tyrosine kinase inhibitor | Anti-cancer |

| Sulfamoyl Benzamides | Sulfamoyl group | Anti-inflammatory |

This table illustrates how the functional groups present in this compound may confer distinct pharmacological properties compared to other compounds.

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In-depth Mechanistic Studies : Understanding the specific interactions at the molecular level with targets related to cancer and inflammation.

- Optimization of Pharmacokinetic Properties : Modifying the compound's structure to improve solubility and bioavailability.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

- 4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide

Uniqueness

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

4-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and nitro-substituted benzamides. The reaction conditions often include the use of sulfonyl chlorides to introduce the sulfonyl group, followed by purification methods such as recrystallization or chromatography to obtain the final product in high purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiangiogenic properties. In vivo studies using the chick chorioallantoic membrane (CAM) model have shown that these compounds can effectively inhibit angiogenesis, which is crucial for tumor growth and metastasis. For instance, derivatives with structural similarities demonstrated significant inhibition of blood vessel formation and displayed differential migration patterns in DNA binding assays .

The mechanism by which these compounds exert their anticancer effects appears to involve DNA cleavage and interaction with various cellular targets. Studies have shown that they can bind to DNA, leading to cleavage and subsequent apoptosis in cancer cells. This property is particularly valuable for developing targeted cancer therapies .

Enzyme Inhibition

In addition to anticancer activity, this compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies on related compounds have demonstrated their effectiveness as inhibitors of certain kinases and other enzymes critical for tumor growth. The introduction of sulfonamide groups has been linked to improved pharmacokinetic properties, enhancing their efficacy as enzyme inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Pyridine Ring | Enhances binding affinity to targets |

| Piperidine Moiety | Contributes to overall potency |

| Sulfonamide Group | Improves solubility and bioavailability |

| Nitro Substitution | Increases electronic properties aiding in interaction with biological targets |

These modifications allow for fine-tuning the compound's activity against specific cancer types and other diseases.

Case Studies

- In Vivo Efficacy : A study utilizing the CAM model showed that certain derivatives of the compound significantly inhibited tumor-induced angiogenesis, suggesting a promising avenue for further development as an anticancer agent .

- Enzyme Inhibition Studies : Compounds structurally related to this compound were tested against various kinases, revealing potent inhibitory effects that could be leveraged for therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

4-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c28-23(17-6-10-20(11-7-17)27(29)30)25-19-8-12-21(13-9-19)33(31,32)26-15-2-1-5-22(26)18-4-3-14-24-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWXQRAGCNKRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.